molecular formula C16H17ClN2O3 B5117746 5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline

5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline

Cat. No.: B5117746
M. Wt: 320.77 g/mol
InChI Key: IYPQKOJTKWXJHQ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline is an organic compound with a complex structure, characterized by the presence of a chloro group, a nitro group, and a phenoxyethyl group

Preparation Methods

The synthesis of 5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline typically involves multiple steps, including nitration, chlorination, and coupling reactions. The synthetic route may start with the nitration of aniline derivatives, followed by chlorination to introduce the chloro group. The final step involves the coupling of the intermediate with 3,4-dimethylphenoxyethylamine under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and phenoxyethyl groups contribute to the compound’s overall reactivity and specificity towards certain targets.

Comparison with Similar Compounds

5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline can be compared with other similar compounds, such as:

    5-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-2-nitroaniline: This compound has an ethoxy group instead of dimethyl groups, which may affect its reactivity and applications.

    5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-4-nitroaniline: The position of the nitro group is different, which can influence the compound’s chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-11-3-5-14(9-12(11)2)22-8-7-18-15-10-13(17)4-6-16(15)19(20)21/h3-6,9-10,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPQKOJTKWXJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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